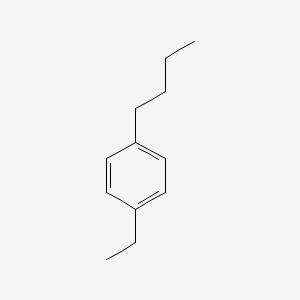

Benzene, 1-butyl-4-ethyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

15181-08-5 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1-butyl-4-ethylbenzene |

InChI |

InChI=1S/C12H18/c1-3-5-6-12-9-7-11(4-2)8-10-12/h7-10H,3-6H2,1-2H3 |

InChI Key |

UPYBAFFRUZTWFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CC |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of Benzene, 1-butyl-4-ethyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the aromatic hydrocarbon, Benzene, 1-butyl-4-ethyl-. The information is presented in a clear and concise format, with quantitative data summarized in tables for easy reference and comparison. Detailed experimental protocols for key property determination and a plausible synthetic route are also included.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound- and its isomer, 1-tert-butyl-4-ethylbenzene. It is crucial to distinguish between these isomers as their structural differences lead to variations in their physical properties.

Table 1: General and Computed Properties of this compound-

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ | PubChem[1] |

| Molecular Weight | 162.27 g/mol | PubChem[1] |

| IUPAC Name | 1-butyl-4-ethylbenzene | PubChem[1] |

| CAS Number | 15181-08-5 | PubChem[1] |

| XLogP3-AA (Computed) | 4.6 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 0 | PubChem[1] |

| Rotatable Bond Count (Computed) | 4 | PubChem[1] |

| Exact Mass (Computed) | 162.140850574 Da | PubChem[1] |

| Topological Polar Surface Area (Computed) | 0 Ų | PubChem[1] |

Table 2: Experimental Physicochemical Properties of Butyl-Ethyl-Benzene Isomers

| Property | 1-n-butyl-4-ethylbenzene | 1-tert-butyl-4-ethylbenzene | Source |

| Boiling Point | No experimental data available | 212.1 °C | ChemicalBook[2] |

| Melting Point | No experimental data available | -38.35 °C | ChemicalBook[2] |

| Density | No experimental data available | 0.8617 g/mL (estimate) | ChemicalBook[2] |

| Refractive Index | No experimental data available | 1.4933 | ChemicalBook[2] |

Note: The lack of specific experimental data for the n-butyl isomer in readily available literature highlights the need for empirical determination for applications requiring high precision.

Synthesis Pathway

A plausible synthetic route to obtain this compound- involves a two-step process starting from ethylbenzene: a Friedel-Crafts acylation followed by a Clemmensen reduction.

1. Friedel-Crafts Acylation of Ethylbenzene: Ethylbenzene can be acylated with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-ethylbutyrophenone.[3][4] This reaction is a classic example of electrophilic aromatic substitution.

2. Clemmensen Reduction of 4-Ethylbutyrophenone: The resulting ketone, 4-ethylbutyrophenone, can then be reduced to the corresponding alkane, this compound-, using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).[5][6][7] This reduction is particularly effective for aryl-alkyl ketones.

Experimental Protocols

The following are detailed, generalized protocols for the determination of key physicochemical properties of organic compounds like this compound-.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes.

Materials:

-

Sample of this compound-

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Place a few drops of the liquid sample into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into the heating bath (Thiele tube).

-

Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

-

Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the bath to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

References

- 1. This compound | C12H18 | CID 524161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-TERT-BUTYL-4-ETHYLBENZENE CAS#: 7364-19-4 [m.chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

An In-depth Technical Guide to the Synthesis of 1-butyl-4-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-butyl-4-ethylbenzene, a valuable intermediate in various chemical and pharmaceutical applications. The guide details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction mechanisms and workflows.

Introduction

1-butyl-4-ethylbenzene is a disubstituted aromatic hydrocarbon with applications as a building block in the synthesis of more complex molecules. The selection of an appropriate synthetic route is crucial for achieving high yields and purity while minimizing side products. This guide focuses on the most viable and commonly employed methods for its preparation.

Primary Synthesis Pathway: Friedel-Crafts Acylation followed by Reduction

The most reliable and widely used method for synthesizing 1-butyl-4-ethylbenzene involves a two-step process:

-

Friedel-Crafts Acylation: Ethylbenzene is acylated with butanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 4-ethylbutyrophenone. This reaction proceeds with high regioselectivity for the para position due to the ortho,para-directing effect of the ethyl group and steric hindrance at the ortho position.[1]

-

Reduction of the Ketone: The carbonyl group of 4-ethylbutyrophenone is then reduced to a methylene group to yield the final product, 1-butyl-4-ethylbenzene. Two primary methods for this reduction are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).[2][3]

This two-step approach is generally preferred over direct Friedel-Crafts alkylation because it avoids the common issue of carbocation rearrangement, which would lead to the formation of isomeric byproducts.[4]

Experimental Protocols

Step 1: Synthesis of 4-ethylbutyrophenone via Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar aromatic compounds.[1][5]

Materials:

-

Ethylbenzene

-

Butanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add butanoyl chloride (1.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, add ethylbenzene (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Once the addition of ethylbenzene is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-ethylbutyrophenone.

-

The crude product can be purified by vacuum distillation.

Step 2A: Clemmensen Reduction of 4-ethylbutyrophenone

This protocol is based on general procedures for the Clemmensen reduction of aryl ketones.[2][6][7]

Materials:

-

4-ethylbutyrophenone

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water, deionized

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution and wash the amalgam with water.

-

In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam.

-

Add a solution of 4-ethylbutyrophenone (1.0 eq) in toluene.

-

Add concentrated hydrochloric acid portion-wise to the stirred mixture. The reaction is exothermic and will generate hydrogen gas.

-

Heat the mixture to reflux for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period to maintain a vigorous reaction.

-

After cooling to room temperature, decant the liquid from the remaining zinc amalgam.

-

Transfer the liquid to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude 1-butyl-4-ethylbenzene can be purified by vacuum distillation.

Step 2B: Wolff-Kishner Reduction of 4-ethylbutyrophenone

This protocol is a modified Huang-Minlon procedure, which is generally effective for the Wolff-Kishner reduction.[3][8][9]

Materials:

-

4-ethylbutyrophenone

-

Hydrazine hydrate (85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Water, deionized

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask fitted with a reflux condenser, add 4-ethylbutyrophenone (1.0 eq), diethylene glycol, hydrazine hydrate (3.0 eq), and potassium hydroxide (4.0 eq).

-

Heat the mixture to 130-140 °C for 1 hour.

-

Replace the reflux condenser with a distillation apparatus and distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.[8]

-

Once the temperature has stabilized, switch back to a reflux condenser and heat the mixture at this temperature for an additional 3-4 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Acidify the mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 1-butyl-4-ethylbenzene is then purified by vacuum distillation.

Quantitative Data

| Reaction Step | Reactants | Products | Catalyst/Reagents | Typical Yield | Purity | Ref. |

| Friedel-Crafts Acylation | Ethylbenzene, Butanoyl chloride | 4-ethylbutyrophenone | AlCl₃ | 60-85% | >95% (after distillation) | [1] |

| Clemmensen Reduction | 4-ethylbutyrophenone | 1-butyl-4-ethylbenzene | Zn(Hg), HCl | 60-80% | >98% (after distillation) | [7] |

| Wolff-Kishner Reduction | 4-ethylbutyrophenone | 1-butyl-4-ethylbenzene | N₂H₄·H₂O, KOH | 70-90% | >98% (after distillation) | [10][11] |

Note: Yields are indicative and can vary based on reaction scale and specific conditions.

Alternative Synthesis Pathway: Direct Friedel-Crafts Alkylation

A seemingly more direct route to 1-butyl-4-ethylbenzene is the Friedel-Crafts alkylation of ethylbenzene with a 1-butyl halide (e.g., 1-chlorobutane or 1-bromobutane) and a Lewis acid catalyst.

Challenges and Limitations

This method is generally not preferred due to the high propensity for carbocation rearrangement. The initially formed primary butyl carbocation readily rearranges to the more stable secondary butyl carbocation via a hydride shift. This results in the major product being sec-butyl-4-ethylbenzene, with only a minor amount of the desired n-butyl isomer.

Furthermore, Friedel-Crafts alkylation is prone to polyalkylation, where the product, being more nucleophilic than the starting material, undergoes further alkylation.[12]

Experimental Protocol (Illustrative)

Materials:

-

Ethylbenzene

-

1-Chlorobutane

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a manner similar to the Friedel-Crafts acylation, ethylbenzene and 1-chlorobutane would be reacted in the presence of anhydrous aluminum chloride.

-

The workup procedure would also be analogous, involving decomposition of the catalyst with acid, separation, washing, drying, and purification.

-

Analysis of the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) would be necessary to determine the ratio of n-butyl, sec-butyl, and other isomers.

Due to the significant formation of isomeric byproducts, this method is not recommended for the selective synthesis of 1-butyl-4-ethylbenzene.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Preferred synthesis pathway for 1-butyl-4-ethylbenzene.

Caption: Direct Friedel-Crafts alkylation showing rearrangement.

Caption: General experimental workflow for synthesis and purification.

References

- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 3. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Clemmensen Reduction: Mechanism, Reagents, Equation & Differences [vedantu.com]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 4-Ethylbutylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-ethylbutylbenzene, a disubstituted aromatic hydrocarbon. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules and established principles of spectroscopic interpretation. This guide is intended to assist researchers in the identification and characterization of 4-ethylbutylbenzene and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-ethylbutylbenzene. These predictions are derived from the analysis of spectroscopic data for related compounds such as ethylbenzene, butylbenzene, and other p-disubstituted alkylbenzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. 1H NMR (Proton NMR)

The predicted 1H NMR spectrum of 4-ethylbutylbenzene in a standard deuterated solvent like CDCl3 would exhibit characteristic signals for the aromatic protons and the protons of the ethyl and butyl side chains.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 (doublet) | d | 2H | Aromatic protons (H-2, H-6) |

| ~ 7.1 (doublet) | d | 2H | Aromatic protons (H-3, H-5) |

| ~ 2.6 (quartet) | q | 2H | -CH2- (ethyl group) |

| ~ 2.6 (triplet) | t | 2H | -CH2- (butyl group, benzylic) |

| ~ 1.6 (sextet) | sxt | 2H | -CH2- (butyl group) |

| ~ 1.4 (sextet) | sxt | 2H | -CH2- (butyl group) |

| ~ 1.2 (triplet) | t | 3H | -CH3 (ethyl group) |

| ~ 0.9 (triplet) | t | 3H | -CH3 (butyl group) |

1.1.2. 13C NMR (Carbon-13 NMR)

The predicted 13C NMR spectrum would show distinct signals for the carbon atoms of the benzene ring and the alkyl substituents.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142 | Aromatic C-1 (quaternary) |

| ~ 139 | Aromatic C-4 (quaternary) |

| ~ 128 | Aromatic C-2, C-6 |

| ~ 128 | Aromatic C-3, C-5 |

| ~ 35 | -CH2- (butyl group, benzylic) |

| ~ 34 | -CH2- (butyl group) |

| ~ 29 | -CH2- (ethyl group) |

| ~ 22 | -CH2- (butyl group) |

| ~ 16 | -CH3 (ethyl group) |

| ~ 14 | -CH3 (butyl group) |

Infrared (IR) Spectroscopy

The IR spectrum of 4-ethylbutylbenzene is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic ring and the alkyl groups.

| Wavenumber (cm-1) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch (CH3 and CH2) |

| ~ 1610, ~1510 | Medium-Strong | C=C stretch in aromatic ring |

| ~ 1465 | Medium | CH2 scissoring and CH3 asymmetric bending |

| ~ 820 | Strong | p-disubstituted C-H out-of-plane bend |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 4-ethylbutylbenzene is predicted to be dominated by fragmentation patterns characteristic of alkylbenzenes, particularly benzylic cleavage.

| m/z | Relative Intensity | Proposed Fragment |

| 162 | Medium | [M]+ (Molecular ion) |

| 147 | High | [M - CH3]+ |

| 133 | High | [M - C2H5]+ (Benzylic cleavage of ethyl group) |

| 119 | High | [M - C3H7]+ (Benzylic cleavage of butyl group) |

| 91 | Very High (Base Peak) | [C7H7]+ (Tropylium ion) |

| 77 | Medium | [C6H5]+ (Phenyl cation) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. These are standard procedures and may be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-ethylbutylbenzene in about 0.6 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

1H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

Switch the spectrometer to the 13C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl4) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 4-ethylbutylbenzene.

Caption: Workflow for the spectroscopic characterization of 4-ethylbutylbenzene.

In-Depth Technical Guide: Safety and Handling of 1-Butyl-4-ethylbenzene (CAS 15181-08-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological properties of 1-butyl-4-ethylbenzene (CAS 15181-08-5) have not been fully investigated. This guide is based on available data for structurally similar compounds and general principles for handling aromatic hydrocarbons. All procedures should be conducted with caution in a controlled laboratory setting.

Executive Summary

1-Butyl-4-ethylbenzene is an aromatic hydrocarbon for which specific safety and toxicological data is limited.[1] This document provides a comprehensive overview of its presumed physical and chemical properties, extrapolated potential hazards, and recommended safety and handling procedures based on data from analogous compounds such as ethylbenzene and n-butylbenzene. Standard protocols for assessing the potential toxicity of such a compound are also detailed.

Physicochemical Properties

Quantitative data for 1-butyl-4-ethylbenzene is sparse. The following table summarizes known and predicted properties, with data for analogous compounds provided for comparison.

| Property | 1-Butyl-4-ethylbenzene (CAS 15181-08-5) | Ethylbenzene (CAS 100-41-4) | n-Butylbenzene (CAS 104-51-8) |

| Molecular Formula | C₁₂H₁₈ | C₈H₁₀ | C₁₀H₁₄ |

| Molecular Weight | 162.27 g/mol [1] | 106.17 g/mol | 134.22 g/mol |

| Boiling Point | Not available | 136 °C | 183 °C |

| Flash Point | Not available | 15 °C | 71 °C |

| Density | Not available | 0.867 g/cm³ | 0.86 g/cm³[2] |

| Water Solubility | Low (predicted) | 152 mg/L | 11.8 mg/L |

| Log Kow | Not available | 3.15 | 4.38[2][3] |

Hazard Identification and Classification

A definitive GHS classification for 1-butyl-4-ethylbenzene is not available. Based on its structure as an alkylated benzene, it should be treated as a substance with the potential for the following hazards:

-

Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[2][3]

-

Aspiration Hazard: May be fatal if swallowed and enters airways.[4][5]

-

Eye Irritation: Likely to cause serious eye irritation.[2][5]

-

Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to organs.[4][5]

Safety and Handling

Due to its classification as a volatile organic compound (VOC), appropriate safety measures are imperative.[6][7]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and/or a full-face shield where splashing is possible.[8]

-

Hand Protection: Wear gloves of impervious material.[8]

-

Body Protection: Wear impervious protective clothing, including boots, gloves, a lab coat, apron, or coveralls, as appropriate, to prevent skin contact.[8]

-

Respiratory Protection: If exposure limits are exceeded or engineering controls are not feasible, wear a supplied-air, full-facepiece respirator, airline hood, or full-facepiece self-contained breathing apparatus.[8]

Engineering Controls

-

Ventilation: Ensure adequate ventilation, especially in confined areas.[9]

-

Grounding: Ensure all equipment is electrically grounded before beginning transfer operations to prevent static discharge.[9][10]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[3]

Emergency Procedures

First Aid

| Exposure Route | First Aid Measures |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.[8] |

| Skin Contact | Wash skin with soap and water upon contact. Remove contaminated clothing. If irritation persists, get medical attention. Wash clothing before reuse.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Get medical attention.[8] |

Fire Fighting

-

Extinguishing Media: Use water spray, foam, dry chemical, or carbon dioxide.[12]

-

Firefighting Procedures: Wear full protective fire-resistant clothing and self-contained breathing apparatus.[8]

Experimental Protocols

The following are general protocols that can be adapted to assess the toxicological profile of 1-butyl-4-ethylbenzene.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of concentrations of 1-butyl-4-ethylbenzene (solubilized in a suitable solvent like DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

In Vitro Skin Irritation Test (Reconstructed Human Epidermis Model)

This test assesses the potential of a substance to cause skin irritation.[14]

Methodology:

-

Tissue Preparation: Culture reconstructed human epidermis (RhE) tissues to the appropriate stage of development.

-

Chemical Exposure: Apply a defined amount of 1-butyl-4-ethylbenzene to the surface of the RhE tissue for a specified exposure time (e.g., 60 minutes).[15]

-

Washing: Thoroughly rinse the test substance from the tissue surface.

-

Post-Incubation: Incubate the tissue for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Determine tissue viability using the MTT assay as described above.

-

Classification: A reduction in tissue viability below a certain threshold (typically 50%) indicates that the substance is an irritant.[14]

Acute Eye Irritation/Corrosion Test (OECD 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[16]

Methodology:

-

Animal Selection: Use healthy, young adult albino rabbits.[16]

-

Initial Test: Instill a single dose of 1-butyl-4-ethylbenzene into the conjunctival sac of one eye of a single animal. The other eye serves as a control.

-

Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation and score for corneal, iridial, and conjunctival effects.[17]

-

Confirmatory Test: If no severe irritation or corrosion is observed, a confirmatory test on two additional animals may be performed.

-

Data Analysis: The scores are used to classify the substance's eye irritation potential.

Visualizations

References

- 1. Benzene, 1-butyl-4-ethyl | C12H18 | CID 524161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butylbenzene SDS, 104-51-8 Safety Data Sheets - ECHEMI [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. Ethylbenzene | C8H10 | CID 7500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. amsty.com [amsty.com]

- 6. Examples of Volatile Organic Compounds and How to Reduce Exposure [int-enviroguard.com]

- 7. How to Keep Workers Safe - Diversitech [diversitech-air.com]

- 8. ril.com [ril.com]

- 9. iciiclab.com [iciiclab.com]

- 10. iciiclab.com [iciiclab.com]

- 11. arsangco.com [arsangco.com]

- 12. ptec-ir.ir [ptec-ir.ir]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. iivs.org [iivs.org]

- 15. researchgate.net [researchgate.net]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

"Benzene, 1-butyl-4-ethyl" material safety data sheet (MSDS)

Chemical and Physical Properties

This section summarizes the available physicochemical data for "Benzene, 1-butyl-4-ethyl" and its related isomers. The data is primarily sourced from computational models and experimental data available in chemical databases.

| Property | Value | Source |

| Molecular Formula | C12H18 | PubChem |

| Molecular Weight | 162.27 g/mol | PubChem |

| IUPAC Name | 1-butyl-4-ethylbenzene | PubChem |

| CAS Number | 15181-08-5 | PubChem |

| Boiling Point | 212.1°C (for 1-tert-butyl-4-ethylbenzene) | ChemicalBook |

| Melting Point | -38.35°C (for 1-tert-butyl-4-ethylbenzene) | ChemicalBook |

| Density | 0.8617 g/cm³ (estimate for 1-tert-butyl-4-ethylbenzene) | ChemicalBook |

| Refractive Index | 1.4933 (for 1-tert-butyl-4-ethylbenzene) | ChemicalBook |

Hazard Identification and Classification

As no specific GHS classification is available for "this compound," the classification for the closely related and well-studied compound, ethylbenzene, is provided as a primary reference for potential hazards.

GHS Classification for Ethylbenzene:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[1][2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1][2] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[1][2] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Auditory organ) through prolonged or repeated exposure.[1][2] |

| Hazardous to the Aquatic Environment, Acute Hazard | 2 | H401: Toxic to aquatic life.[1] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[1][2] |

The following diagram illustrates the GHS hazard communication for ethylbenzene, which can be considered indicative for "this compound".

Caption: GHS Hazard Communication for Ethylbenzene.

Toxicological Information

The toxicological data for ethylbenzene is presented here to provide an understanding of the potential health effects.

| Endpoint | Value | Species | Route | Source |

| LD50 | 3500 mg/kg | Rat | Oral | [1] |

| LC50 | 17.2 mg/L (4 hours) | Rat | Inhalation | [1] |

| LD50 | 15,354 mg/kg | Rabbit | Dermal | [1] |

Summary of Toxicological Effects (based on Ethylbenzene):

-

Acute Toxicity: Moderately toxic if inhaled and of low toxicity if ingested or in contact with skin.[1]

-

Skin Irritation: May cause slight skin irritation.[1]

-

Eye Irritation: May cause slight eye irritation.[1]

-

Aspiration Hazard: May be fatal if swallowed and enters the airways.[1][2]

-

Specific Target Organ Toxicity (Single Exposure): May cause temporary irritation of the respiratory tract.[1]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to the liver after repeated ingestion of high doses and may cause deafness after repeated inhalation or ingestion.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties of "this compound" are not available in the public domain. The data presented in this guide are sourced from established chemical databases and Safety Data Sheets, which typically do not include detailed methodologies. The procedures followed for generating such data generally adhere to internationally recognized standards, such as those set by the OECD (Organisation for Economic Co-operation and Development) for chemical testing.

First Aid Measures

The following first aid measures are based on the recommendations for ethylbenzene and should be followed in case of exposure to "this compound".

| Exposure Route | First Aid Measures |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or physician if you feel unwell.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or physician. Do NOT induce vomiting.[1] |

Handling and Storage

Handling:

-

Use only outdoors or in a well-ventilated area.[1]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2]

-

Wear protective gloves, eye protection, or face protection.[1]

-

Take action to prevent static discharges.[1]

-

Do not breathe dust/gas/mist/vapours.[1]

-

Ground and bond container and receiving equipment.[1]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Use non-sparking tools.[1]

Storage:

-

Store locked up.[1]

-

Store in a well-ventilated place. Keep cool.[1]

-

Keep container tightly closed.[1]

References

A Comprehensive Technical Guide to the Thermal Properties of C12H18 Aromatic Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal properties of C12H18 aromatic isomers. Understanding these properties is critical for a wide range of applications, from process design and safety in the chemical industry to the formulation and stability of pharmaceuticals. This document presents a compilation of quantitative data, detailed experimental protocols for key thermal analysis techniques, and visualizations to elucidate the relationships between molecular structure and thermal behavior.

Thermal Properties of C12H18 Aromatic Isomers: A Comparative Analysis

The arrangement of the six carbon atoms in the side chains of C12H18 aromatic isomers significantly influences their thermal properties. Variations in branching, symmetry, and the position of alkyl groups on the benzene ring lead to distinct melting points, boiling points, and enthalpies of vaporization. The following tables summarize the available quantitative data for a range of C12H18 aromatic isomers, providing a clear basis for comparison.

Table 1: Boiling and Melting Points of Triethylbenzene Isomers

| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) |

| 1,2,3-Triethylbenzene | 42205-08-3 | 218-219 | 39[1] |

| 1,2,4-Triethylbenzene | 877-44-1 | 220-222[2] | -78[2] |

| 1,3,5-Triethylbenzene | 102-25-0 | 215[3][4] | -66.5[3][4] |

Table 2: Boiling and Melting Points of Diethyl-dimethylbenzene Isomers

| Isomer | CAS Number | Boiling Point (°C) |

| 1,2-Diethyl-3,4-dimethylbenzene | 54410-75-2 | 229.85 |

| 1,4-Diethyl-2,5-dimethylbenzene | 100-18-5 | 105 |

Table 3: Boiling and Melting Points of Propyl- and Isopropyl- Aromatic Isomers

| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) |

| 1-Isopropyl-4-propylbenzene | Not Available | 214[5] | |

| 1-Isopropenyl-4-isopropylbenzene | Not Available | 220[6] | -31[6] |

| 1,4-Diisopropylbenzene | 100-18-5 | 210.3[7] |

Table 4: Enthalpy of Vaporization of Select C12H18 Aromatic Isomers

| Isomer | CAS Number | Enthalpy of Vaporization (kJ/mol) |

| 1,2,4-Triethylbenzene | 877-44-1 | 51.2[8] |

| 1,3,5-Triethylbenzene | 102-25-0 | 65 (estimated)[9] |

Experimental Protocols for Thermal Analysis

Accurate determination of the thermal properties of C12H18 aromatic isomers relies on precise and standardized experimental methodologies. This section details the protocols for three key analytical techniques: Differential Scanning Calorimetry (DSC), bomb calorimetry, and the determination of the heat of vaporization.

Determination of Melting Point and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique for determining the melting point and the heat of fusion of a substance. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology based on ASTM D3418:

-

Sample Preparation: A small sample of the C12H18 isomer (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium). An empty sealed aluminum pan is used as the reference.

-

Experimental Conditions: The sample and reference are placed in the DSC cell. The cell is then purged with an inert gas, such as nitrogen, to create an inert atmosphere.

-

Temperature Program: The sample is subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) through the melting transition, and a final isothermal period.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is determined as the onset or peak temperature of the endothermic melting peak. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Determination of Enthalpy of Combustion by Bomb Calorimetry

Bomb calorimetry is a standard method for determining the heat of combustion of a substance. This data can be used to calculate the standard enthalpy of formation.

Methodology:

-

Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the C12H18 isomer is placed in a sample cup within a high-pressure stainless steel vessel known as a "bomb".

-

Fuse Wire: A fine iron wire of known mass and length is connected to two electrodes, with the wire in contact with the sample pellet.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Assembly: The bomb is placed in a well-insulated water bath of a known volume. A stirrer ensures uniform water temperature, which is measured with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculations: The total heat released is calculated from the temperature rise of the water and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid. From the heat of combustion at constant volume (ΔU), the enthalpy of combustion (ΔH) can be calculated.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap), the heat required to transform a given quantity of a substance from a liquid into a gas at a given pressure, can be determined using various calorimetric methods.

Methodology using a vaporization calorimeter:

-

Apparatus Setup: A vaporization vessel containing the liquid sample is placed within a calorimeter containing a known mass of water. A system for passing a controlled flow of inert gas (e.g., air or nitrogen) through the liquid is established.

-

Initial Measurements: The initial mass of the vaporization vessel with the sample and the initial temperature of the calorimeter water are recorded.

-

Vaporization: A steady flow of the inert gas is passed through the liquid, causing it to evaporate at a constant rate. The heat required for this endothermic process is drawn from the surrounding water in the calorimeter, causing a decrease in its temperature.

-

Temperature Monitoring: The temperature of the water in the calorimeter is monitored continuously.

-

Final Measurements: After a sufficient amount of the sample has vaporized, the gas flow is stopped. The final temperature of the water and the final mass of the vaporization vessel are recorded.

-

Calculation: The mass of the vaporized liquid is determined by the difference in the initial and final masses of the vessel. The heat absorbed from the water is calculated from the temperature drop and the heat capacity of the calorimeter system. The molar enthalpy of vaporization is then calculated by dividing the total heat absorbed by the number of moles of the vaporized sample.

Visualization of Structure-Property Relationships and Experimental Workflows

The following diagrams, created using the DOT language, provide visual representations of key concepts and processes discussed in this guide.

Caption: Influence of isomer structure on boiling and melting points.

Caption: A generalized workflow for thermal analysis experiments.

References

- 1. 1,2,3-triethylbenzene [stenutz.eu]

- 2. Page loading... [guidechem.com]

- 3. 1,2,3-Trimethylbenzene - Wikipedia [en.wikipedia.org]

- 4. 1,3,5-Triethylbenzene - Wikipedia [en.wikipedia.org]

- 5. 1-isopropyl-4-propylbenzene [stenutz.eu]

- 6. 1-isopropenyl-4-isopropylbenzene [stenutz.eu]

- 7. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzene, 1,2,4-triethyl- [webbook.nist.gov]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Solubility Profile of 1-Butyl-4-Ethylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-4-ethylbenzene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. As a nonpolar compound, its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for nonpolar organic solvents over polar ones. Understanding the solubility of 1-butyl-4-ethylbenzene is crucial for its application in various industrial processes, including as a solvent, a starting material in chemical synthesis, and in formulation development within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and visualizations of the underlying principles and workflows.

Data Presentation: Solubility of 1-Butyl-4-Ethylbenzene and its Analogs

| Solvent Class | Solvent Example | Expected Solubility of 1-Butyl-4-Ethylbenzene | Qualitative Solubility of Analogs (e.g., sec-butylbenzene, p-diethylbenzene) |

| Nonpolar Solvents | |||

| Alkanes | Hexane, Heptane | Soluble/Miscible | Soluble/Miscible[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble/Miscible | Soluble/Miscible[2] |

| Ethers | Diethyl ether | Soluble/Miscible | Miscible |

| Polar Aprotic Solvents | |||

| Ketones | Acetone | Sparingly Soluble | Slightly soluble[1] |

| Esters | Ethyl acetate | Soluble | Soluble[3] |

| Polar Protic Solvents | |||

| Alcohols | Ethanol, Methanol | Sparingly Soluble | Slightly soluble to miscible[1][2] |

| Water | Water | Insoluble | Insoluble[1][2] |

Experimental Protocols: Determination of Solubility

The following are detailed methodologies for determining the solubility of a liquid analyte like 1-butyl-4-ethylbenzene in an organic solvent.

Method 1: Visual Miscibility/Immiscibility Determination

This method is a rapid qualitative assessment of whether two liquids are miscible (mix in all proportions to form a single phase) or immiscible (do not mix and form separate layers).

Materials:

-

1-Butyl-4-ethylbenzene (solute)

-

Organic solvent of interest

-

Graduated cylinders or volumetric pipettes

-

Test tubes or vials with caps

-

Vortex mixer (optional)

Procedure:

-

To a clean, dry test tube, add a known volume of the organic solvent (e.g., 2 mL).

-

Add an equal volume of 1-butyl-4-ethylbenzene to the same test tube.

-

Cap the test tube securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the mixture to stand undisturbed for at least 5 minutes and observe.

-

Observation:

-

If the mixture remains a single, clear liquid phase, the two liquids are considered miscible.

-

If the mixture separates into two distinct layers, the liquids are immiscible. The liquid with the lower density will form the upper layer.

-

If the mixture appears cloudy or forms an emulsion, the liquids have limited mutual solubility.

-

Method 2: Shake-Flask Method for Quantitative Solubility Determination

This is a standard and reliable method for determining the equilibrium solubility of a solute in a solvent.

Materials:

-

1-Butyl-4-ethylbenzene (solute)

-

Organic solvent of interest (high purity)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge (optional)

-

Gas chromatograph (GC) or other suitable analytical instrument for concentration measurement

-

Syringes and filters (if necessary for sampling)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of 1-butyl-4-ethylbenzene to a known volume or mass of the organic solvent in several sealed flasks. The presence of a separate, undissolved phase of the solute is essential to ensure saturation.

-

Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This can range from several hours to a few days, depending on the system. A preliminary study should be conducted to determine the time required to reach equilibrium.

-

Once equilibrium is reached, stop the agitation and allow the undissolved solute to settle. If necessary, the flasks can be centrifuged to facilitate the separation of the two phases.

-

Carefully withdraw a sample from the solvent-rich phase using a pipette or syringe. If there are suspended droplets of the solute, the sample should be filtered.

-

Accurately weigh or dilute the collected sample to a known volume.

-

Determine the concentration of 1-butyl-4-ethylbenzene in the sample using a pre-calibrated analytical method, such as gas chromatography.

-

The solubility is expressed as the concentration of the solute in the saturated solvent at the specified temperature (e.g., in g/L, mol/L, or as a mole fraction).

Mandatory Visualizations

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Logical relationship between solvent polarity and the solubility of 1-butyl-4-ethylbenzene.

References

Kovats Retention Index of Benzene, 1-butyl-4-ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Kovats Retention Index for the compound "Benzene, 1-butyl-4-ethyl" (also known as 1-butyl-4-ethylbenzene). The guide is tailored for researchers, scientists, and professionals in drug development who utilize gas chromatography (GC) for compound identification and characterization. It includes a summary of quantitative data, detailed experimental protocols, and a workflow visualization to facilitate a deeper understanding of the principles and practical applications of Kovats retention indices.

Quantitative Data Summary

The Kovats Retention Index (RI) is a dimensionless unit that normalizes retention times in gas chromatography to a series of n-alkanes. This allows for the comparison of retention data across different instruments and laboratories. The retention index of "this compound" varies depending on the polarity of the stationary phase used in the gas chromatography column. The following table summarizes the available Kovats RI data for this compound on different types of stationary phases.

| Stationary Phase Type | Kovats Retention Index (RI) |

| Standard Non-Polar | 1231, 1232, 1236[1] |

| Semi-Standard Non-Polar | 1227[1] |

| Standard Polar | 1439.5, 1440, 1470.3[1] |

| Carbowax 20M | 1440 |

Experimental Protocols for Kovats Retention Index Determination

The precise determination of the Kovats Retention Index requires a well-defined gas chromatography (GC) method. While the exact experimental conditions used to obtain the specific values in the table above are not publicly detailed, a typical and robust protocol for the determination of the Kovats RI of an alkylbenzene like "this compound" is outlined below. This protocol is based on established practices in the field of analytical chemistry.

Materials and Reagents

-

Analyte: this compound (purity ≥ 98%)

-

Solvent: Hexane or Pentane (GC grade)

-

n-Alkane Standard Mix: A certified reference mixture of n-alkanes (e.g., C8-C20) in a suitable solvent.

-

Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity)

Instrumentation

-

Gas Chromatograph (GC): A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

GC Columns:

-

Non-Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, SE-30).

-

Polar: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a polyethylene glycol stationary phase (e.g., Carbowax 20M, DB-WAX).

-

-

Data Acquisition System: Software capable of recording chromatograms and calculating retention times.

Chromatographic Conditions

| Parameter | Non-Polar Column | Polar Column |

| Injector Temperature | 250 °C | 250 °C |

| Detector Temperature | 280 °C | 280 °C |

| Carrier Gas | Helium | Helium |

| Flow Rate | 1.0 mL/min (constant flow) | 1.2 mL/min (constant flow) |

| Injection Volume | 1 µL | 1 µL |

| Split Ratio | 50:1 | 50:1 |

| Oven Temperature Program | Initial: 60 °C (hold for 2 min) Ramp: 5 °C/min to 280 °C Final Hold: 10 min | Initial: 50 °C (hold for 2 min) Ramp: 8 °C/min to 240 °C Final Hold: 15 min |

Sample Preparation

-

Analyte Solution: Prepare a dilute solution of "this compound" (e.g., 100 µg/mL) in the chosen solvent.

-

n-Alkane Solution: Use the certified n-alkane standard mix as provided.

-

Co-injection: A mixture of the analyte solution and the n-alkane standard can be prepared for simultaneous injection.

Data Analysis and Kovats Index Calculation

-

Acquire Chromatograms: Inject the analyte solution and the n-alkane standard separately or as a co-injection.

-

Determine Retention Times: Identify and record the retention times (t_R) for the analyte and the n-alkanes.

-

Calculate the Kovats Retention Index (I): The formula for a temperature-programmed run is:

I = 100 * [n + (N - n) * (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n))]

Where:

-

n is the carbon number of the n-alkane eluting directly before the analyte.

-

N is the carbon number of the n-alkane eluting directly after the analyte.

-

t_R(analyte) is the retention time of the analyte.

-

t_R(n) is the retention time of the n-alkane with carbon number n.

-

t_R(N) is the retention time of the n-alkane with carbon number N.

-

Workflow for Kovats Retention Index Determination

The following diagram illustrates the logical workflow for the experimental determination of the Kovats Retention Index.

Caption: Workflow for the determination of the Kovats Retention Index.

References

The Synthesis of Dialkylbenzenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes to dialkylbenzenes, compounds of significant interest in chemical research and pharmaceutical development. The synthesis of these molecules can be approached through several key methodologies, each with its own set of advantages and limitations. This document details the most common and effective methods, including Friedel-Crafts alkylation and acylation-reduction, various cross-coupling reactions, and ring-closing metathesis. Experimental protocols for key reactions are provided, and quantitative data is summarized for comparative analysis.

Friedel-Crafts Alkylation and Acylation-Reduction

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for the formation of carbon-carbon bonds.[1] It can be broadly categorized into alkylation and acylation, both of which are instrumental in the synthesis of dialkylbenzenes.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the direct alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2][3] The reaction proceeds via an electrophilic aromatic substitution mechanism.

However, this method is beset by several limitations:

-

Polyalkylation: The initial alkylation activates the benzene ring, making the product more nucleophilic than the starting material and susceptible to further alkylation.[4][5]

-

Carbocation Rearrangement: Primary alkyl halides can form unstable carbocations that rearrange to more stable secondary or tertiary carbocations, leading to a mixture of products.[5][6] For instance, the alkylation of benzene with n-propyl bromide at elevated temperatures predominantly yields cumene (isopropylbenzene) due to the rearrangement of the n-propyl carbocation to the more stable isopropyl carbocation.[6]

-

Substrate Limitations: The reaction fails with strongly deactivated aromatic rings, such as nitrobenzene, or those containing basic substituents like anilines that coordinate with the Lewis acid catalyst.[4][7]

Despite these drawbacks, Friedel-Crafts alkylation can be effective for introducing tertiary alkyl groups or when steric hindrance prevents overalkylation.[5]

Table 1: Quantitative Data for Friedel-Crafts Alkylation

| Aromatic Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Product(s) | Yield (%) | Reference(s) |

| Benzene | Ethyl bromide | AlCl₃ | Room Temp | Ethylbenzene, 1,3,5-Triethylbenzene | Not specified | [6] |

| Toluene | Chloromethane | AlCl₃ | 0 | 2-Methyltoluene, 3-Methyltoluene, 4-Methyltoluene | 54% / 17% / 29% | [8] |

| Toluene | Chloromethane | AlCl₃ | 25 | 2-Methyltoluene, 3-Methyltoluene, 4-Methyltoluene | 3% / 69% / 28% | [8] |

| p-Xylene | 1-Bromopropane | AlCl₃ | Not specified | n-Propyl-p-xylene, Isopropyl-p-xylene | Approx. 1:2 ratio | [9] |

| m-Xylene | t-Butyl chloride | AlCl₃ | Not specified | 1,3,5-t-Butyl-m-xylene | Not specified | [10] |

Friedel-Crafts Acylation followed by Reduction

To circumvent the issues of polyalkylation and carbocation rearrangement, a two-step acylation-reduction sequence is often employed.[11]

-

Friedel-Crafts Acylation: An acyl group is introduced into the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement.[2] Furthermore, the acyl group is deactivating, which prevents further acylation of the product.[4]

-

Reduction of the Acyl Group: The ketone product from the acylation step is then reduced to the corresponding alkyl group. Two common methods for this reduction are the Clemmensen and Wolff-Kishner reductions.

-

Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) and hydrochloric acid (HCl). It is suitable for substrates that are stable in strongly acidic conditions.

-

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by treatment with a strong base, such as potassium hydroxide (KOH), at high temperatures.[12] It is ideal for substrates that are sensitive to acid.[13] A modified procedure developed by Huang-Minlon involves refluxing the carbonyl compound with hydrazine hydrate and a base in a high-boiling solvent like diethylene glycol, which can lead to improved yields and shorter reaction times.[12]

-

Table 2: Quantitative Data for Friedel-Crafts Acylation and Reduction

| Aromatic Substrate | Acylating Agent | Catalyst | Acylation Yield (%) | Reduction Method | Final Product | Overall Yield (%) | Reference(s) |

| Benzene | Propanoyl chloride | AlCl₃ | Not specified | Clemmensen | n-Propylbenzene | Not specified | [14] |

| m-Xylene | Butyryl chloride | AlCl₃ | Not specified | Not specified | 1,2,4-Tributylbenzene | Not specified | [15] |

| Benzophenone Hydrazone | - | KOt-Bu in DMSO | - | Wolff-Kishner | Diphenylmethane | 85% | [16] |

| β-(p-phenoxybenzoyl)propionic acid | - | - | - | Wolff-Kishner (Huang-Minlon) | γ-(p-phenoxyphenyl)butyric acid | 95% | [12] |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of C-C bonds with high selectivity and functional group tolerance.[17] Several of these reactions are applicable to the synthesis of dialkylbenzenes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.[17] This reaction is widely used for the synthesis of biaryls, but can also be adapted for the formation of alkyl-aryl bonds.[18]

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by a nickel or palladium complex.[19] This method is powerful for forming C-C bonds but is limited by the high reactivity of the Grignard reagent, which restricts its functional group tolerance.[10]

Negishi Coupling

The Negishi coupling employs an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex.[20][21] Organozinc reagents are generally more tolerant of functional groups than Grignard reagents, offering a broader scope for the synthesis of complex molecules.[22] Recent advancements have led to highly efficient catalyst systems that suppress side reactions like β-hydride elimination, allowing for the effective coupling of secondary alkylzinc halides.[20][23]

Table 3: Quantitative Data for Cross-Coupling Reactions

| Coupling Reaction | Aromatic Substrate | Alkyl/Aryl Partner | Catalyst System | Product | Yield (%) | Reference(s) |

| Suzuki-Miyaura | Nitroarenes | Various boronic acids | Pd(acac)₂, BrettPhos, 18-crown-6, K₃PO₄ | Various biaryls | 41-84% | [17] |

| Negishi | Various aryl bromides | Isopropylzinc bromide | 1 mol% Pd(OAc)₂ / CPhos | Various isopropylarenes | High yields | [20][23] |

| Negishi | Various aryl chlorides | Isopropylzinc bromide | 1 mol% Pd(OAc)₂ / CPhos | Various isopropylarenes | High yields | [20][23] |

| Negishi | Alkenyl iodides/bromides | Alkylzinc iodides | PdCl₂(Amphos)₂ / N-MeIm | Various alkenes | >99% | [24] |

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful reaction for the formation of cyclic alkenes from dienes, catalyzed by ruthenium or molybdenum alkylidene complexes.[25] This methodology can be ingeniously applied to the synthesis of substituted benzenes through a tandem RCM/dehydration or RCM/oxidation process. While not a direct dialkylation of a pre-existing benzene ring, it offers a way to construct the aromatic ring with the desired substitution pattern from acyclic precursors. This approach can be particularly useful for accessing substitution patterns that are difficult to achieve through traditional electrophilic aromatic substitution.[26]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of p-Xylene with n-Propyl Bromide[9]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: To the flask, add p-xylene and a catalytic amount of anhydrous aluminum chloride.

-

Addition: Slowly add 1-bromopropane to the stirred mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: After the addition is complete, stir the mixture at room temperature for an additional 30 minutes.

-

Workup: Cautiously pour the reaction mixture into a beaker containing ice. Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., MgSO₄).

-

Purification: Purify the product mixture by distillation to separate the n-propyl-p-xylene and isopropyl-p-xylene isomers.

Protocol 2: Friedel-Crafts Acylation of Toluene[20]

-

Reaction Setup: Assemble a flame-dried round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Suspend anhydrous aluminum chloride in a dry solvent such as dichloromethane in the flask and cool the mixture in an ice bath.

-

Addition of Acylating Agent: Slowly add acetyl chloride to the stirred suspension.

-

Addition of Aromatic Substrate: After the formation of the acylium ion, add a solution of toluene in dichloromethane dropwise from the addition funnel.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature.

-

Workup: Carefully quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash the organic layer sequentially with water, sodium bicarbonate solution, and brine, and then dry it over an anhydrous drying agent.

-

Purification: Remove the solvent under reduced pressure and purify the resulting ketone by distillation or chromatography.

Protocol 3: Wolff-Kishner Reduction (Huang-Minlon Modification)[12]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the ketone, hydrazine hydrate, and potassium hydroxide in diethylene glycol.

-

Reaction: Heat the mixture to reflux. Water and excess hydrazine will distill off. Continue heating at a higher temperature (around 200 °C) to complete the reduction.

-

Workup: Cool the reaction mixture and dilute it with water. Extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer with water and brine, dry it over an anhydrous drying agent, and purify the product by distillation or chromatography.

Visualization of Synthetic Strategies

The choice of a synthetic route for a particular dialkylbenzene depends on several factors, including the desired isomer, the nature of the alkyl groups, and the presence of other functional groups on the aromatic ring. The following diagrams illustrate the logical relationships between different synthetic approaches.

The Friedel-Crafts acylation followed by reduction is a robust two-step process to overcome the limitations of direct alkylation. The workflow for this common synthetic sequence is outlined below.

Conclusion

The synthesis of dialkylbenzenes can be achieved through a variety of methods, each with its own strengths and weaknesses. The choice of the most appropriate synthetic route is dictated by the specific structure of the target molecule, including the nature of the alkyl groups and the presence of other functional groups. Friedel-Crafts alkylation offers a direct approach but is often hampered by polyalkylation and carbocation rearrangements. The two-step Friedel-Crafts acylation-reduction sequence provides a more controlled and often higher-yielding alternative for the synthesis of a wider range of dialkylbenzenes. Modern cross-coupling reactions, such as the Suzuki-Miyaura, Kumada, and Negishi couplings, offer excellent functional group tolerance and high selectivity, making them powerful tools for the synthesis of complex dialkylbenzene derivatives. Finally, ring-closing metathesis presents a creative strategy for constructing the aromatic ring itself, allowing for the synthesis of otherwise difficult-to-access substitution patterns. A thorough understanding of these methods is crucial for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. adichemistry.com [adichemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes | Semantic Scholar [semanticscholar.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 13. Wolff-Kishner Reduction [organic-chemistry.org]

- 14. m.youtube.com [m.youtube.com]

- 15. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 16. BJOC - Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study [beilstein-journals.org]

- 17. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]

- 18. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 21. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. dspace.mit.edu [dspace.mit.edu]

- 24. Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings [organic-chemistry.org]

- 25. Effects of Olefin Substitution on the Ring-Closing Metathesis of Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. BJOC - Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans [beilstein-journals.org]

Methodological & Application

Application Note: Quantitative Analysis of 1-butyl-4-ethylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 1-butyl-4-ethylbenzene in a solvent matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is suitable for accurate and precise measurements in research and quality control environments. The method employs a common non-polar capillary column for chromatographic separation and electron ionization (EI) mass spectrometry for detection and quantification. An internal standard is used to ensure high accuracy. All experimental procedures and data analysis steps are outlined, and the method's performance characteristics, including linearity, limit of detection (LOD), and limit of quantification (LOQ), are presented.

Introduction

1-butyl-4-ethylbenzene is an alkylbenzene that may be present as an impurity, a starting material, or a degradation product in various chemical processes. Accurate quantification of this compound is crucial for process monitoring, quality control of final products, and safety assessment. Gas chromatography coupled with mass spectrometry is a powerful analytical technique that offers high selectivity and sensitivity, making it ideal for the analysis of specific organic compounds in complex mixtures. This document provides a detailed protocol for the quantitative determination of 1-butyl-4-ethylbenzene.

Experimental Protocols

Materials and Reagents

-

1-butyl-4-ethylbenzene standard: Purity ≥98%

-

Toluene-d8 (Internal Standard, IS): Purity ≥99 atom % D

-

Hexane: HPLC or GC grade, suitable for trace analysis

-

Methanol: HPLC or GC grade

-

2 mL autosampler vials with caps and septa

Standard and Sample Preparation

Internal Standard Stock Solution (IS Stock): Prepare a 1000 µg/mL stock solution of Toluene-d8 in methanol.

1-butyl-4-ethylbenzene Stock Solution (Analyte Stock): Prepare a 1000 µg/mL stock solution of 1-butyl-4-ethylbenzene in methanol.

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the Analyte Stock solution in hexane. A typical concentration range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL. To each calibration standard, add the Internal Standard Stock solution to achieve a final concentration of 5 µg/mL of Toluene-d8.

Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of hexane to achieve an expected concentration of 1-butyl-4-ethylbenzene within the calibration range. Add the Internal Standard Stock solution to the sample solution to a final concentration of 5 µg/mL.

GC-MS Instrumentation and Conditions

The analysis is performed on a standard gas chromatograph coupled to a single quadrupole mass spectrometer.

| GC Parameter | Setting |

| Column | Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Inlet | Split/Splitless |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (10:1) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial: 60°C (hold for 2 min), Ramp: 15°C/min to 280°C (hold for 5 min) |

| Transfer Line Temp. | 280°C |

| MS Parameter | Setting |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Solvent Delay | 3 min |

SIM Ions:

| Compound | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |

| Toluene-d8 (IS) | 98 | 70 |

| 1-butyl-4-ethylbenzene | 119 | 91, 162 |

Data Presentation and Quantitative Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of 1-butyl-4-ethylbenzene in the samples is then determined from this curve.

Method Validation Summary

The analytical method was validated for linearity, sensitivity (LOD and LOQ), accuracy, and precision. The results are summarized in the tables below.

Table 1: Linearity of Calibration Curve

| Parameter | Value |

| Concentration Range | 0.1 - 25.0 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Sensitivity

| Parameter | Value |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.

Table 3: Accuracy and Precision

| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) (n=6) |

| 0.5 | 98.5 | 4.2 |

| 5.0 | 101.2 | 2.5 |

| 20.0 | 99.8 | 1.8 |

Visualization of Experimental Workflow

The overall workflow for the quantification of 1-butyl-4-ethylbenzene is depicted in the following diagram.

Caption: Workflow for 1-butyl-4-ethylbenzene quantification.

Conclusion

The GC-MS method described in this application note is a reliable and validated procedure for the quantitative analysis of 1-butyl-4-ethylbenzene. The use of an internal standard ensures high accuracy and precision, making the method suitable for routine analysis in a variety of laboratory settings. The provided instrumental parameters and validation data can serve as a starting point for the implementation and further optimization of this method for specific applications.

Application Note: HPLC Separation of Benzene, 1-butyl-4-ethyl, and Its Positional and Structural Isomers

Abstract